molecular formula C13H21N5O2 B15215856 2-Amino-N-(1-ethyl-3-piperidyl)-4-methoxy-5-pyrimidinecarboxamide CAS No. 84332-20-7

2-Amino-N-(1-ethyl-3-piperidyl)-4-methoxy-5-pyrimidinecarboxamide

Cat. No.: B15215856
CAS No.: 84332-20-7
M. Wt: 279.34 g/mol
InChI Key: BTBPYLFRILOQDK-UHFFFAOYSA-N
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Description

2-Amino-N-(1-ethyl-3-piperidyl)-4-methoxy-5-pyrimidinecarboxamide is a pyrimidine-based compound featuring a carboxamide moiety substituted with a 1-ethyl-3-piperidyl group.

Properties

CAS No.

84332-20-7

Molecular Formula

C13H21N5O2

Molecular Weight

279.34 g/mol

IUPAC Name

2-amino-N-(1-ethylpiperidin-3-yl)-4-methoxypyrimidine-5-carboxamide

InChI

InChI=1S/C13H21N5O2/c1-3-18-6-4-5-9(8-18)16-11(19)10-7-15-13(14)17-12(10)20-2/h7,9H,3-6,8H2,1-2H3,(H,16,19)(H2,14,15,17)

InChI Key

BTBPYLFRILOQDK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(C1)NC(=O)C2=CN=C(N=C2OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(1-ethylpiperidin-3-yl)-4-methoxypyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the pyrimidine ring using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Coupling of the Piperidine and Pyrimidine Rings: The final step involves coupling the piperidine ring with the pyrimidine ring through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(1-ethylpiperidin-3-yl)-4-methoxypyrimidine-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the molecule. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-amino-N-(1-ethylpiperidin-3-yl)-4-methoxypyrimidine-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-amino-N-(1-ethylpiperidin-3-yl)-4-methoxypyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Key Observations :

  • Piperidine vs. Nortropane: The target compound’s monocyclic piperidine offers simpler synthesis and lower steric hindrance compared to bicyclic nortropane derivatives (e.g., ), which may enhance receptor selectivity but complicate synthesis.
  • Ethyl vs. Benzyl/Halogenated Benzyl: The ethyl group in the target compound reduces lipophilicity compared to benzyl or fluorobenzyl analogs (e.g., logP of ~1.5 vs.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The absence of bulky aromatic groups (e.g., benzyl) in the target compound may enhance water solubility compared to analogs like N-(1-benzyl-4-piperidyl)-4-methoxy-5-pyrimidinecarboxamide .
  • Stability: Piperidine derivatives generally exhibit higher metabolic stability than nortropane-based compounds due to reduced susceptibility to cytochrome P450 oxidation .
  • Salt Forms : Maleate salts (e.g., ) are commonly used to improve solubility, whereas the target compound’s free base form may require formulation optimization.

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